2-(5-Bromo-2-fluorophenyl)pyrrolidine hcl

Medicinal Chemistry Physicochemical Property Lipophilicity

Medicinal chemistry campaigns require precise substitution patterns to ensure data reproducibility. Generic analogs introduce unacceptable variance due to SAR-driven changes in binding affinity (46 nM to >10,000 nM range). - **Validated Starting Point:** Defined IC50 of 8.8 µM against PYCR1 for cancer metabolism research. - **Controlled Physicochemical Properties:** LogP 2.91; bromine enables halogen bonding studies, fluorine improves metabolic stability. - **Reproducible Workflows:** ≥95% purity minimizes off-target effects in HTS assay development.

Molecular Formula C10H12BrClFN
Molecular Weight 280.57
CAS No. 2304584-12-9
Cat. No. B2691974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-fluorophenyl)pyrrolidine hcl
CAS2304584-12-9
Molecular FormulaC10H12BrClFN
Molecular Weight280.57
Structural Identifiers
SMILESC1CC(NC1)C2=C(C=CC(=C2)Br)F.Cl
InChIInChI=1S/C10H11BrFN.ClH/c11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H
InChIKeyRYRLZAFKNCDARR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl: Physicochemical & Vendor Purity Profile


2-(5-Bromo-2-fluorophenyl)pyrrolidine hydrochloride (CAS 2304584-12-9) is a halogenated aryl pyrrolidine derivative with a molecular formula of C10H12BrClFN and a molecular weight of 280.56 g/mol . It is primarily utilized as a research intermediate and a building block in medicinal chemistry, characterized by the presence of both bromine and fluorine substituents on the phenyl ring, which modulate its physicochemical properties . Commercial availability is established with defined purity grades (e.g., 95% and 97%), making it a tractable entity for reproducible experimental workflows .

1
Halogenated aryl pyrrolidine building block for medicinal chemistry SAR exploration
2
Vendor-specified purity grades support reproducible synthesis and assay workflows
3
5-Bromo-2-fluoro substitution profile influences lipophilicity and ionization state for assay context

2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl: Analog Substitution Risks


Within the pyrrolidine class, substituting a structurally similar analog for 2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl (2304584-12-9) introduces unacceptable experimental variance due to the pronounced impact of aryl ring substitution on target binding and physicochemical behavior. The specific 5-bromo-2-fluoro substitution pattern on the phenyl ring is not arbitrary; SAR studies on 2-phenyl pyrrolidines demonstrate that modifications to the aryl ring can alter receptor binding affinities by orders of magnitude (e.g., Ki values ranging from 46 nM to >10,000 nM) [1]. Furthermore, the presence and position of halogens critically influence lipophilicity (LogP), solubility, and metabolic stability, parameters that dictate a compound's performance in cellular and biochemical assays . Therefore, generic substitution of this compound with a different regioisomer or a non-halogenated core cannot guarantee equivalent potency, selectivity, or pharmacokinetic profile, rendering experimental data non-reproducible and scientific conclusions invalid.

Risk 1 Aryl substitution pattern may alter target binding affinity; reported SAR shows affinity shifts by orders of magnitude across phenyl pyrrolidine analogs
Risk 2 Halogen identity and position can shift lipophilicity, solubility, and metabolic stability, potentially affecting assay behavior
Risk 3 Different regioisomers or non-halogenated cores may not reproduce the same outcome; direct substitution requires validation

2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl: Quantitative Evidence Guide


LogP: 5-Bromo-2-fluoro vs. Unsubstituted Pyrrolidine

The presence of the 5-bromo-2-fluoro substitution on the phenyl ring confers a significantly higher calculated LogP (2.91) to the target compound relative to the unsubstituted 2-phenylpyrrolidine core (LogP ≈ 1.5-1.8, estimated) . This increased lipophilicity is a key determinant for membrane permeability and non-specific binding, directly impacting the compound's behavior in cell-based assays.

LogP: Halogenated vs. Unsubstituted
Class-level inference
Target (calc): 2.91
Unsubstituted core (est.): ~1.5–1.8
Increase >1.0 log units
Higher lipophilicity may influence membrane partitioning and assay background
Computational estimate; experimental logP/D determination recommended
Medicinal Chemistry Physicochemical Property Lipophilicity

PYCR1 Inhibition Activity of the Racemate

The compound 2-(5-bromo-2-fluorophenyl)pyrrolidine (as the free base or salt) has demonstrated measurable inhibition of the human enzyme Pyrroline-5-carboxylate reductase 1 (PYCR1) in a biochemical assay, exhibiting an IC50 value of 8.8 µM [1]. While not high potency, this provides a defined, quantifiable starting point for SAR and contrasts with structurally similar analogs that may show no detectable activity against this cancer metabolism target.

PYCR1 Enzyme Inhibition
Reported
IC50 = 8.8 µM (biochemical assay)
Defined starting IC50 for SAR around PYCR1; measurable activity vs. baseline
Biochemical assay; cellular activity may differ; racemate used
Enzymology Drug Discovery Biochemical Assay

Vendor-Defined Purity: Reproducibility Advantage

Commercial sourcing of 2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl (2304584-12-9) offers defined purity levels (≥95% and ≥97%) as confirmed by vendors such as AKSci, Fluorochem, and Combi-Blocks . This stands in contrast to many analogous building blocks that may be sourced without a certified purity specification, introducing a significant risk of uncharacterized impurities that can act as potent inhibitors or agonists, thereby confounding biological assay results.

Vendor-Defined Purity
Lot attribute
≥95% or ≥97% (vendor-specified)
Certified purity supports reproducible assay preparation
As declared by vendor; independent QC verification advised
Analytical Chemistry Procurement Quality Control

pKa Shift from Halogenated Aryl Substitution

The 5-bromo-2-fluoro substitution pattern on the phenyl ring is predicted to influence the basicity (pKa) of the pyrrolidine nitrogen. For a closely related regioisomer, 1-(5-bromo-2-fluorophenyl)pyrrolidine, the predicted pKa is 5.68±0.20 [1]. This is considerably lower than the pKa of unsubstituted pyrrolidine (∼11.3), indicating the strong electron-withdrawing effect of the halogenated aryl group. This reduction in basicity directly impacts the compound's ionization state at physiological pH, influencing solubility, permeability, and target binding interactions compared to non-halogenated or differently substituted analogs.

pKa: Halogenated vs. Unsubstituted
Class-level inference
Isomer pred. pKa: ~5.7
Unsubstituted pyrrolidine: 11.3
Reduction ~5.6 units
Lower basicity may alter ionization state at phys. pH, influencing solubility and permeability
Predicted value for closely related isomer; experimental pKa may vary
Medicinal Chemistry Physicochemical Property pKa

2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl: Key Application Scenarios


SAR Studies for PYCR1-Targeted Oncology

In medicinal chemistry campaigns aiming to inhibit PYCR1, an enzyme implicated in cancer metabolism, 2-(5-Bromo-2-fluorophenyl)pyrrolidine HCl serves as a validated, low-potency starting point. Its defined IC50 of 8.8 µM provides a quantitative benchmark for structure-activity relationship (SAR) studies [1]. Researchers can use this compound to probe the binding pocket and design next-generation analogs with improved potency, using the initial 8.8 µM activity as a clear threshold for optimization.

Assay Tool Compound: Defined Purity & Lipophilicity

This compound is well-suited for use as a reference tool in the development of high-throughput screening assays. Its high commercial purity (≥95-97%) minimizes the risk of off-target effects from contaminants, and its higher LogP (2.91) makes it a useful control for assays assessing permeability or cellular uptake of moderately lipophilic molecules [1]. Its use ensures assay robustness and data reproducibility compared to employing an uncharacterized analog.

Probing Halogen Bonding in Target Engagement

The unique 5-bromo-2-fluoro substitution pattern on the phenyl ring provides a valuable chemical probe for investigating the role of halogen bonding in protein-ligand interactions. The bromine atom can act as a halogen bond donor, while the fluorine atom serves as a metabolically stable isostere or a hydrogen bond acceptor. This compound allows researchers to dissect the specific contributions of bromine and fluorine to binding affinity and selectivity, an analysis that is not possible with non-halogenated or mono-halogenated pyrrolidine analogs.

Application
Selection Property
Validation Focus
PYCR1 enzyme inhibition studies (cancer metabolism research)
Documented PYCR1 inhibition activity
SAR expansion around pyrrolidine scaffold; IC50 as baseline comparator
High-throughput screening assay development
High vendor-specified purity and moderate lipophilicity
Reproducibility in screening workflows; permeability control reference
Protein-ligand halogen bonding studies
Unique 5-bromo-2-fluoro substitution pattern
Halogen bonding contributions to binding affinity; selectivity dissection

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